molecular formula C19H15BrN2O2 B3869056 N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide

N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide

Cat. No. B3869056
M. Wt: 383.2 g/mol
InChI Key: BHEJFRIGAGWYDL-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide, also known as BBNAH, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBNAH is a hydrazone derivative that is synthesized by the condensation reaction between 3-bromobenzaldehyde and 2-(1-naphthyloxy) acetic acid hydrazide.

Scientific Research Applications

N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been used as a ligand in the synthesis of metal complexes for catalytic applications. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been used as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is not fully understood. However, it is believed that N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide interacts with specific targets in the body such as enzymes, receptors, and ion channels. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to have various biochemical and physiological effects. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has several advantages for lab experiments. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is easy to synthesize and purify, which makes it readily available for research. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has also been shown to have low toxicity, which makes it safe to use in lab experiments. However, N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has some limitations for lab experiments. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide has poor solubility in water, which makes it difficult to use in aqueous solutions. N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research on N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide. One direction is to study the structure-activity relationship of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to identify more potent compounds for medicinal applications. Another direction is to study the mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to understand their interactions with specific targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives to optimize their therapeutic efficacy. Finally, another direction is to study the potential applications of N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide and its derivatives in material science, such as in the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c20-16-8-3-5-14(11-16)12-21-22-19(23)13-24-18-10-4-7-15-6-1-2-9-17(15)18/h1-12H,13H2,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEJFRIGAGWYDL-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromobenzylidene)-2-(1-naphthyloxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.